

physical and chemical properties of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Cat. No.:	B111995

[Get Quote](#)

An In-depth Technical Guide to 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid**, a key organic intermediate in pharmaceutical and materials science applications. This document consolidates available data on its synthesis, purification, and spectral characteristics, offering a valuable resource for professionals in drug discovery and organic synthesis.

Core Chemical and Physical Properties

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a stable, solid organic compound. Its core structure consists of a benzoic acid moiety substituted at the meta-position with a tert-butoxycarbonyl (Boc) protected hydrazine group. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid**

Property	Value	Reference
CAS Number	156899-02-4	[1]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[1]
Molecular Weight	252.27 g/mol	
Appearance	Solid	[2]
Melting Point	149-150 °C	[2]
Boiling Point (Predicted)	384.91 °C	[2]
Density (Predicted)	1.3 ± 0.1 g/cm ³	[2]
Water Solubility (25 °C, Predicted)	129.9 mg/L	[2]
pKa (Predicted)	The pKa of the carboxylic acid group is predicted to be around 4, similar to other substituted benzoic acids. The N-H protons of the hydrazine moiety are significantly less acidic.	

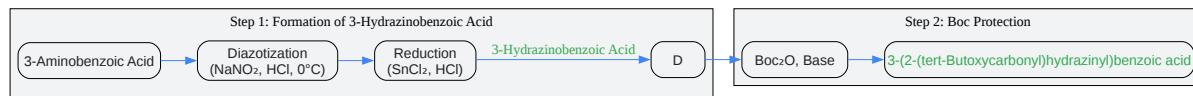
Synthesis and Purification

The synthesis of **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid** can be achieved in a two-step process starting from 3-aminobenzoic acid. The first step involves the formation of the hydrazine derivative, 3-hydrazinobenzoic acid, followed by the protection of the hydrazine group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Hydrazinobenzoic Acid

This procedure is adapted from the synthesis of related hydrazinobenzoic acids.


- Materials: 3-aminobenzoic acid, concentrated hydrochloric acid, sodium nitrite (NaNO_2), tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), water, ethanol, ether.
- Procedure:
 - Suspend 3-aminobenzoic acid in concentrated hydrochloric acid and cool the mixture to 0 °C in an ice bath.
 - Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0 °C. Stir the reaction mixture for 1 hour.
 - To the resulting diazonium salt solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at 0 °C.
 - Allow the reaction to warm to room temperature and stir for an additional 2 hours.
 - Collect the precipitated product by filtration and wash with ethanol and ether to yield crude 3-hydrazinobenzoic acid.
 - The crude product can be purified by column chromatography on silica gel.

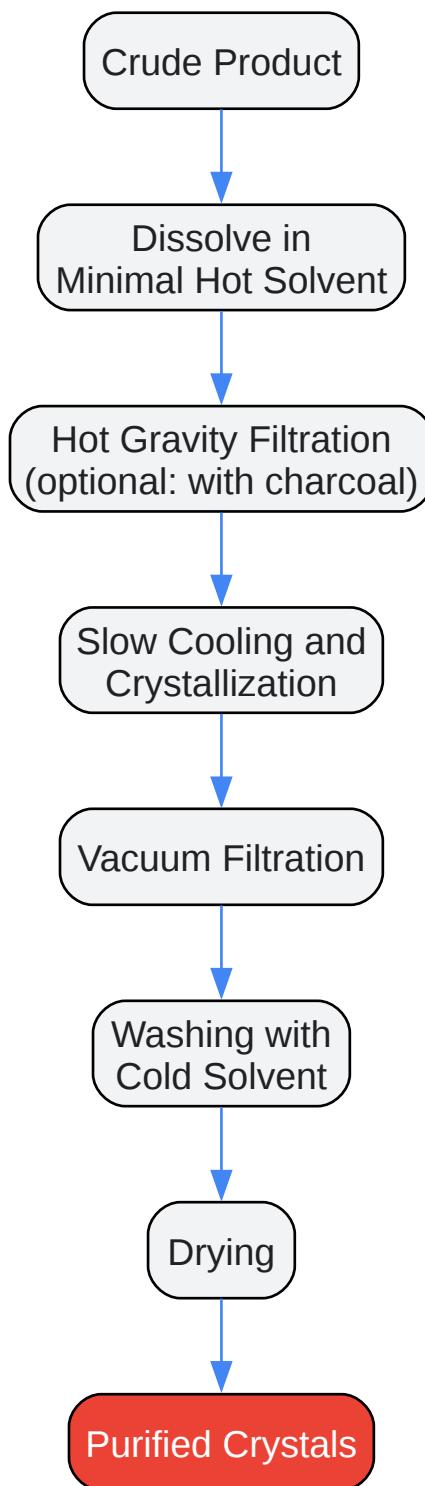
Step 2: Synthesis of **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid**

This is a general procedure for the N-tert-butoxycarbonylation of a hydrazine derivative.

- Materials: 3-hydrazinobenzoic acid, di-tert-butyl dicarbonate (Boc_2O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dioxane, tetrahydrofuran (THF), or a water/acetone mixture).
- Procedure:
 - Dissolve 3-hydrazinobenzoic acid in the chosen solvent system.
 - Add the base to the solution.
 - Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.

- Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by removing the solvent, followed by an aqueous workup to remove excess base and other water-soluble impurities.
- The crude product can then be purified.

[Click to download full resolution via product page](#)


Caption: Synthetic pathway for **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid**.

Experimental Protocol: Purification

Recrystallization is a common and effective method for purifying solid organic compounds like **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid**.

- Solvent Selection:** A suitable solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or mixtures thereof.
- Procedure:**
 - Dissolve the crude **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid** in a minimal amount of the hot recrystallization solvent.
 - If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

- Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
- Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.
- Further cooling in an ice bath can maximize the yield of the purified product.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.

[Click to download full resolution via product page](#)

Caption: General workflow for the purification by recrystallization.

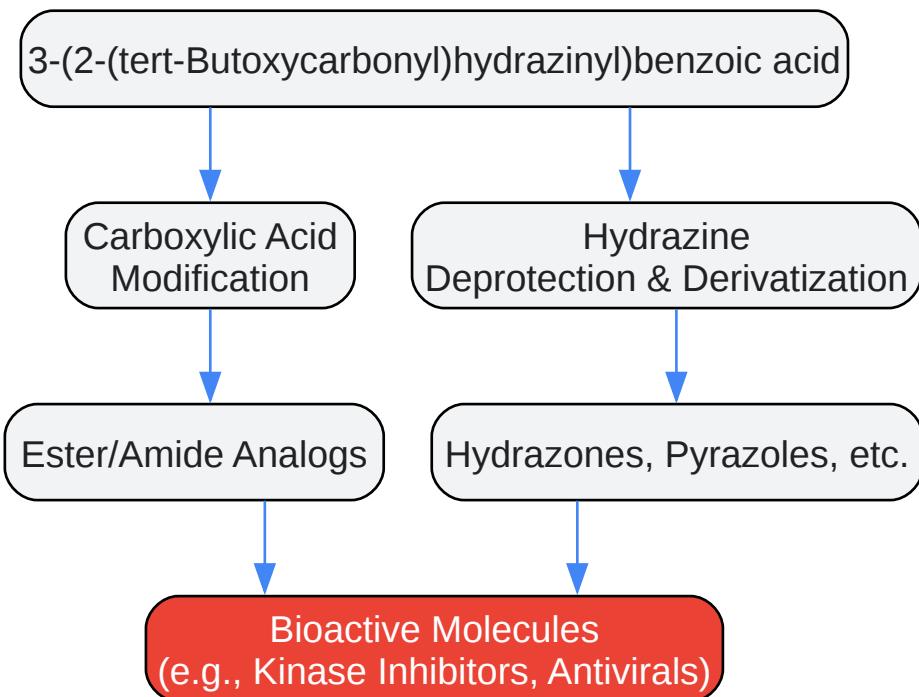
Spectral Data (Predicted)

While experimental spectra for **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid** are not readily available in the public domain, the following are predicted spectral characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data

Technique	Predicted Peaks and Interpretation
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.- N-H Protons: Two broad singlets for the two N-H protons of the hydrazine group, with chemical shifts that can vary depending on the solvent and concentration.- tert-Butyl Protons: A sharp singlet at approximately 1.5 ppm, integrating to 9 protons.- Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbons: A signal for the carboxylic acid carbonyl carbon around 165-175 ppm and a signal for the carbamate carbonyl carbon around 155 ppm.- Aromatic Carbons: Six signals in the aromatic region (approx. 110-140 ppm).- tert-Butyl Carbons: A signal for the quaternary carbon of the tert-butyl group around 80 ppm and a signal for the methyl carbons around 28 ppm.
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- N-H Stretch: One or two bands in the region of 3200-3400 cm⁻¹.- C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹.- C=O Stretch (Carboxylic Acid and Carbamate): Two strong absorptions in the range of 1680-1750 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-O Stretch: Bands in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 252.- Major Fragments: Loss of the tert-butyl group (m/z = 195), loss of isobutylene (m/z = 196),

loss of the Boc group ($m/z = 152$), and fragments characteristic of benzoic acid.



Biological and Pharmaceutical Relevance

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is primarily utilized as a crucial intermediate in the synthesis of a wide array of biologically active molecules.^[2] The presence of both a carboxylic acid and a protected hydrazine functionality allows for diverse chemical modifications.

- **Drug Discovery:** This compound serves as a scaffold for the development of novel therapeutic agents, including potential anticancer, antiviral, and protein kinase inhibitors.^[2] The hydrazine moiety is a key pharmacophore in many drugs, and the Boc-protected form allows for controlled introduction into larger molecules.
- **Medicinal Chemistry:** The carboxylic acid group can be converted into esters, amides, or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The protected hydrazine can be deprotected and subsequently reacted to form hydrazones, pyrazoles, and other heterocyclic systems of medicinal interest.

Currently, there is no publicly available information detailing the direct involvement of **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid** in specific signaling pathways. Its role is primarily that of a versatile building block for the synthesis of compounds that may interact with various biological targets.

[Click to download full resolution via product page](#)

Caption: Role as a versatile building block in medicinal chemistry.

Safety and Handling

While generally considered safe under standard laboratory conditions, **3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid** may cause irritation to the eyes, skin, and respiratory tract.^[2] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[2]

Storage: The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.^[1]

Conclusion

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a valuable and versatile intermediate for researchers and professionals in the fields of drug development and materials science. Its well-defined physical properties and predictable reactivity make it an essential tool for the synthesis of novel compounds with potential therapeutic applications. This guide provides a

foundational understanding of its properties and handling, facilitating its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid - Lead Sciences [lead-sciences.com]
- 2. biosynce.com [biosynce.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111995#physical-and-chemical-properties-of-3-2-tert-butoxycarbonyl-hydrazinyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com